Cas no 467245-62-1 ((2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile)

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 化学的及び物理的性質
名前と識別子
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- (2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- 2-Thiazoleacetonitrile, α-[(2-bromophenyl)methylene]-4-phenyl-
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- インチ: 1S/C18H11BrN2S/c19-16-9-5-4-8-14(16)10-15(11-20)18-21-17(12-22-18)13-6-2-1-3-7-13/h1-10,12H
- InChIKey: CMPAOWPJMDZWQB-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CC=CC=C2)N=C1C(=CC1=CC=CC=C1Br)C#N
じっけんとくせい
- 密度みつど: 1.468±0.06 g/cm3(Predicted)
- ふってん: 530.3±60.0 °C(Predicted)
- 酸性度係数(pKa): -0.27±0.10(Predicted)
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0344-2mg |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-10mg |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-100mg |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-20mg |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-5μmol |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-10μmol |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-20μmol |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-15mg |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-40mg |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0760-0344-1mg |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
467245-62-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrileに関する追加情報
Compound 467245-62-1: (2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
The compound with CAS number 467245-62-1, known as (2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiazole ring, a bromophenyl group, and a nitrile moiety. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a key feature of this molecule and contributes to its diverse chemical properties.
Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Its thiazole moiety has been shown to exhibit significant antimicrobial activity, making it a promising candidate for the design of new antibiotics. Additionally, the bromophenyl group enhances the compound's bioavailability, which is crucial for drug delivery systems. Researchers have also explored its application in cancer therapy, where it has demonstrated selective cytotoxicity against various cancer cell lines.
The synthesis of (2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiazole ring through a condensation reaction between thiourea and aldehydes or ketones. This is followed by the introduction of the bromophenyl group via nucleophilic substitution reactions. The final step involves the installation of the nitrile group using cyanation techniques, which are optimized to ensure high yields and purity.
In terms of applications, this compound has shown potential in the field of optoelectronics. Its conjugated system, which includes the thiazole ring and nitrile group, exhibits strong electronic transitions that make it suitable for use in organic light-emitting diodes (OLEDs). Recent studies have demonstrated that this compound can serve as an efficient electron transport layer in OLED devices, significantly improving their luminous efficiency and operational stability.
The structural versatility of (2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile also makes it an ideal candidate for further functionalization. By modifying the substituents on the thiazole ring or altering the position of the nitrile group, researchers can tailor its properties for specific applications. For instance, introducing electron-donating groups can enhance its conductivity, while electron-withdrawing groups can improve its stability under harsh conditions.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendly properties. Initial studies suggest that it exhibits moderate biodegradation rates under aerobic conditions, making it less persistent in aquatic environments compared to other synthetic compounds. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, (Z)-3-(bromophenyl)-thiazol-propenenitrile (CAS 467245-62-) is a versatile compound with promising applications in medicine, electronics, and materials science. Its unique structure and functional groups provide a foundation for innovative research and development across multiple disciplines. As advancements in synthetic methods and characterization techniques continue to emerge, this compound is expected to play an increasingly important role in both academic and industrial settings.
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